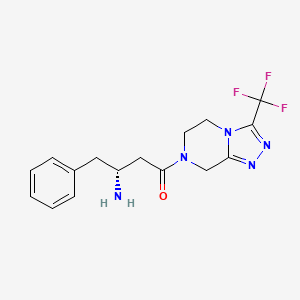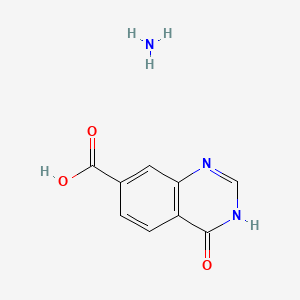
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) is a heterocyclic organic compound with the molecular formula C9H6N2O3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline ring. The resulting compound is then oxidized to introduce the oxo group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction of anthranilic acid with formamide: This step forms the quinazoline ring.
Oxidation: Introduction of the oxo group at the 4-position.
Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of 4-hydroxy-3,4-dihydroquinazoline-7-carboxylic acid.
Substitution: Formation of various substituted quinazoline derivatives.
科学研究应用
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties.
Biological Research: It serves as a tool for studying biological processes and interactions.
Industrial Applications: The compound is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Hydroxyquinazoline-7-carboxylic Acid: Similar structure but with a hydroxyl group instead of an oxo group.
3,4-Dihydroquinazoline-7-carboxylic Acid: Lacks the oxo group at the 4-position.
Quinazoline-7-carboxylic Acid: Basic structure without the oxo or dihydro modifications.
Uniqueness
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) is unique due to the presence of the oxo group at the 4-position and the dihydro modification. These structural features confer specific chemical and biological properties, making it distinct from other quinazoline derivatives .
属性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC 名称 |
azane;4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3.H3N/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8;/h1-4H,(H,13,14)(H,10,11,12);1H3 |
InChI 键 |
OGAOVGRDICYOTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)N=CNC2=O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


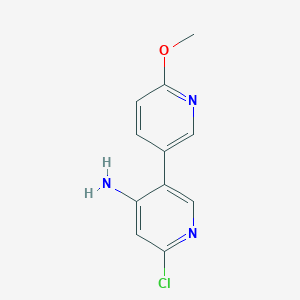
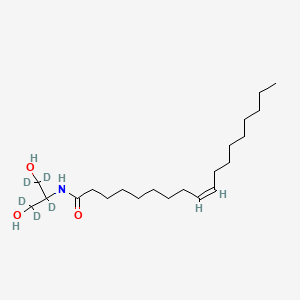
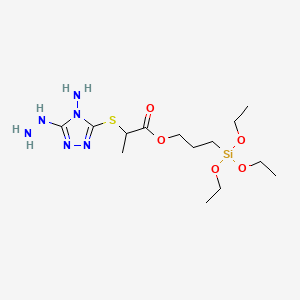
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
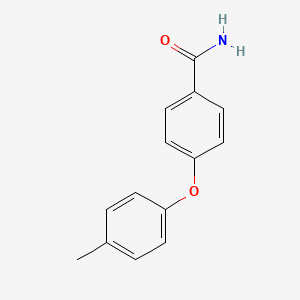
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
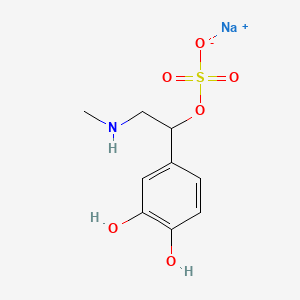
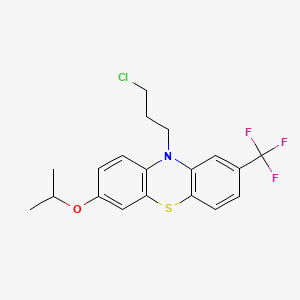
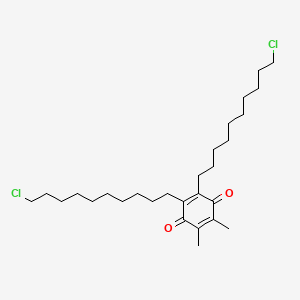
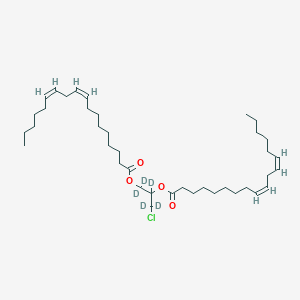
![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)
![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
